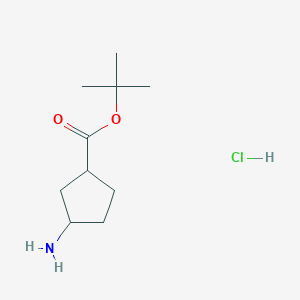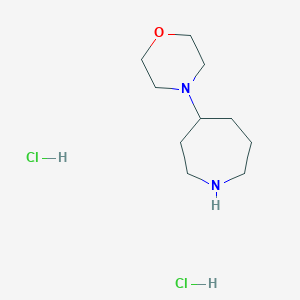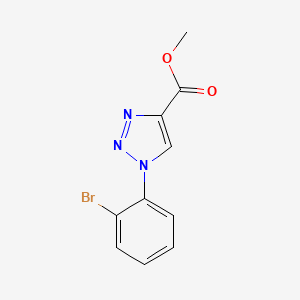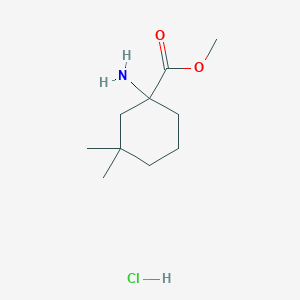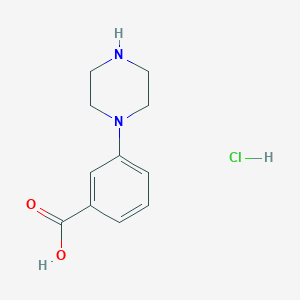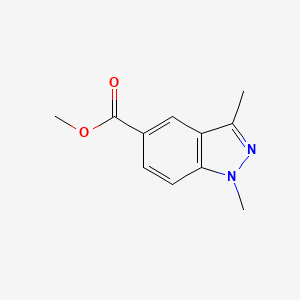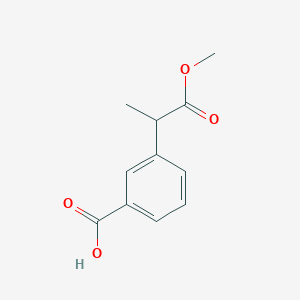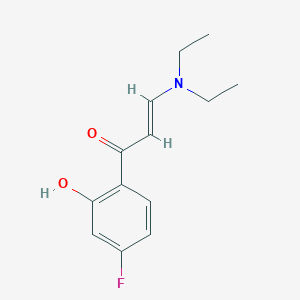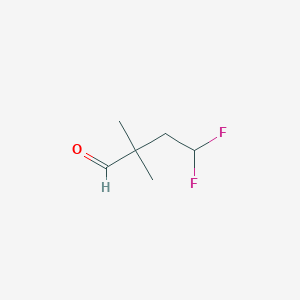
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol
Übersicht
Beschreibung
“4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is a chemical compound with the CAS Number: 2060035-19-8 . It has a molecular weight of 177.25 and its IUPAC name is 4-methyl-1-(pyridin-3-yl)pent-3-en-1-ol . The compound is used in scientific research and its versatility enables applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is 1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 . This indicates the presence of a pyridin-3-yl group and a pent-3-en-1-ol group in the molecule .Wissenschaftliche Forschungsanwendungen
- Application : The compound “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is a chemical reagent that can be used in the synthesis of various pharmaceutical compounds .
- Results or Outcomes : The outcomes of using this compound in pharmaceutical research would depend on the specific synthesis pathway and the target compound being synthesized .
- Application : Compounds with similar structures have been used in the design and synthesis of potential anti-tubercular agents .
- Results or Outcomes : The synthesized compounds are then tested for their anti-tubercular activity. The results would depend on the specific compound and the testing procedures .
Scientific Field: Pharmaceutical Research
Scientific Field: Medicinal Chemistry
- Application : Pyrene-based compounds similar to “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” have been used in the development of chemosensors for detecting Cu (II) ions .
- Method of Application : The compound is synthesized and then tested for its ability to detect Cu (II) ions in a laboratory setting .
- Results or Outcomes : The results would depend on the specific compound and the testing procedures .
- Application : Compounds with similar structures have been used in the design and synthesis of potential anti-tubercular agents .
- Method of Application : These compounds are typically synthesized in a laboratory setting using standard organic synthesis techniques. The specific procedures would depend on the target compound and the synthesis pathway .
- Results or Outcomes : The synthesized compounds are then tested for their anti-tubercular activity. The results would depend on the specific compound and the testing procedures .
- Application : Compounds similar to “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” have been used in the synthesis of drugs for Alzheimer’s disease .
- Method of Application : The compound is synthesized and then tested for its efficacy in treating Alzheimer’s disease in a laboratory setting .
- Results or Outcomes : The results would depend on the specific compound and the testing procedures .
Scientific Field: Chemosensor Development
Scientific Field: Anti-Tubercular Drug Development
Scientific Field: Alzheimer’s Disease Research
- Scientific Field: Heterocyclic Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
- Method of Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-1-pyridin-3-ylpent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMDYOXIAKHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CN=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)
![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)
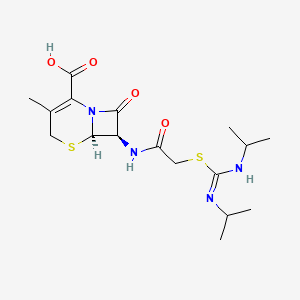
![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)
